molecular formula C19H21N5O3S B12011684 N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 585558-26-5

N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12011684
CAS No.: 585558-26-5
M. Wt: 399.5 g/mol
InChI Key: PEFOKGJIHBVCGO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its intricate molecular structure, which includes a triazole ring, a pyridine ring, and a dimethoxyphenyl group. This structural complexity contributes to its potential applications in medicinal chemistry and pharmacology. The molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of approximately 399.5 g/mol .

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions include:

  • Formation of the triazole ring through cyclization.
  • Introduction of the pyridine moiety.
  • Sulfanylation to incorporate the sulfur atom.
  • Final acetamide formation.

These steps require careful optimization to achieve high yields and purity of the final product .

Biological Activities

This compound exhibits several significant biological activities:

1. Antimicrobial Activity:

  • The triazole moiety is recognized for its ability to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal drug development.
  • Studies indicate that similar compounds exhibit substantial antibacterial properties against Gram-positive and Gram-negative bacteria .

2. Anticancer Potential:

  • The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have been reported to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells .
  • Mechanistic studies suggest that these compounds may target specific enzymes involved in cancer metabolism, such as thymidylate synthase and histone deacetylases (HDACs) .

3. Enzyme Inhibition:

  • Interaction studies indicate that this compound can interact with various biological receptors and enzymes. The presence of the triazole ring enhances its potential as an inhibitor for specific enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
N-(4-methoxyphenyl)-2-{[4-methylthio]-4H-1,2,4-triazol-3-yl}acetamideContains a methoxy group and a methylthio substituentDifferent sulfur substituent may alter biological activity
N-(3-chlorophenyl)-2-{[5-(pyridin-3-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamideChlorine substitution on phenyl ringPotentially different pharmacokinetics due to chlorine's electronegativity
N-(2-furanyl)-2-{[4-benzylthio]-4H-1,2,4-triazol-3-y]acetamideFuran ring instead of dimethoxyphenylMay exhibit different solubility and reactivity profiles

This comparison highlights how variations in substituents can influence biological activity and therapeutic potential .

Case Studies and Experimental Findings

Recent experimental studies have focused on the anticancer properties of related compounds derived from triazole frameworks. For instance:

  • Apoptosis Induction:
    • A study demonstrated that certain derivatives could induce apoptosis in MDA-MB-231 cells by significantly increasing annexin V-FITC positive apoptotic cells compared to controls .
  • Antibacterial Efficacy:
    • Compounds similar to N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide exhibited significant inhibition against Staphylococcus aureus at concentrations as low as 50 μg/mL .

Properties

CAS No.

585558-26-5

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5O3S/c1-4-24-18(16-7-5-6-8-20-16)22-23-19(24)28-12-17(25)21-13-9-14(26-2)11-15(10-13)27-3/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

PEFOKGJIHBVCGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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